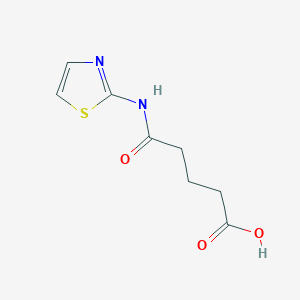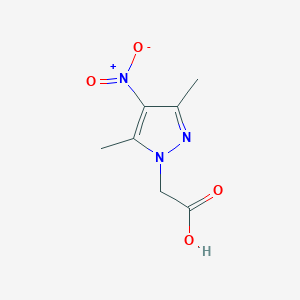
Benzyl-(2,4-dimethoxy-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylamines, including Benzyl-(2,4-dimethoxy-benzyl)-amine, are significant due to their presence in numerous pharmaceutically active compounds. They serve as privileged structural motifs in the development of various therapeutic agents. The importance of benzylamines in pharmaceutical chemistry is underscored by the ongoing research to develop sustainable and efficient methods for their synthesis .
Synthesis Analysis
The synthesis of benzylamines can be achieved through the direct amination of benzyl alcohols. A novel approach using a well-defined homogeneous iron complex has been described, which allows for the direct coupling of benzyl alcohols with simpler amines. This method, known as the borrowing hydrogen methodology, has been shown to produce a variety of substituted secondary and tertiary benzylamines with moderate to excellent yields. This iron-catalyzed process is particularly noteworthy for its versatility, as it enables the one-pot synthesis of nonsymmetric tertiary amines and the sequential functionalization of diols with different amines .
Molecular Structure Analysis
The molecular interactions of benzylamines can be studied through the example of the benzene–ammonia dimer. High-resolution optical and microwave spectra have revealed that in the gas phase, the ammonia molecule interacts with the benzene π-cloud. This interaction is characterized by the tilting of the ammonia molecule's symmetry axis relative to the benzene's axis, which allows the ammonia protons to engage in hydrogen bonding with the benzene. This geometry is reminiscent of the amino–aromatic interactions that occur naturally in proteins .
Chemical Reactions Analysis
Benzylamines can undergo various chemical reactions, as demonstrated by the synthesis of benzo[f]isoindole-4,9-diones. This process begins with the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxy-naphthalene with primary amines, leading to the formation of 2,3-bis(aminomethyl)-1,4-dimethoxy-naphthalenes. These intermediates can then be oxidized to yield the final benzo[f]isoindole-4,9-diones. An alternative pathway involves starting from 2,3-bis(bromomethyl)-1,4-naphthoquinone and proceeding through 2,3-dihydrobenzo[f]isoindoles, which spontaneously oxidize to the desired product .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamines are influenced by their substituents. For instance, 4-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, which are structurally related to Benzyl-(2,4-dimethoxy-benzyl)-amine, have been shown to act as potent 5-HT2A/C ligands. The functional activity of these compounds, whether agonistic or antagonistic, is determined by the size and lipophilicity of the 4-substituent. The synthesis of novel 4-thio-substituted derivatives has provided further insight into the structural requirements needed to control the functional activity of these molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Palladium-Catalyzed Carbonylative Transformation Benzyl-(2,4-dimethoxy-benzyl)-amine is a potential candidate for the direct carbonylative transformation process, as evidenced by a procedure that utilized palladium as a catalyst to produce methyl 2-arylacetates from benzyl amines. This process is notable for its use of dimethyl carbonate as the solvent and does not require any base or additive, indicating a clean and efficient transformation method (Li, Wang, & Wu, 2018).
Novel Carbonate Ester Benzyl 4,6-dimethoxy-1,3,5-triazinyl carbonate (Z-DMT) has been prepared as an active carbonate ester, which is useful for introducing benzyloxycarbonyl groups into amines. This compound is of practical significance due to its stability and non-irritating nature, opening avenues for its application in organic synthesis (Hioki, Fujiwara, Tani, & Kunishima, 2002).
Benzylamines via Iron-Catalyzed Direct Amination Benzylamines, including derivatives of benzyl-(2,4-dimethoxy-benzyl)-amine, are crucial in pharmaceuticals. The direct coupling of benzyl alcohols with simpler amines through iron-catalyzed borrowing hydrogen methodology has been explored, demonstrating an efficient way to produce various substituted secondary and tertiary benzylamines (Yan, Feringa, & Barta, 2016).
Catalysis and Chemical Reactions
Hydroamination of Aminoalkenes Zirconium benzyl and amide complexes supported by an imidazolone framework have been synthesized and characterized. These complexes showed efficacy as catalysts for the intramolecular hydroamination of primary and secondary amines, suggesting a potential application of benzyl-(2,4-dimethoxy-benzyl)-amine in catalyzed hydroamination processes (Hu, Liang, Tsai, Yap, Chang, & Ong, 2010).
Stereoselective Dimerization of Benzylic Amines The treatment of benzylic amines derived from specific indolines leads to stereoselective dimeric products. This process involves deprotonation in the benzylic position, oxidation to a radical, and recombination in a stereoselective manner. The specificity of this reaction suggests potential applications for benzyl-(2,4-dimethoxy-benzyl)-amine in stereoselective synthesis and dimerization processes (Nowak & George, 2002).
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNNRGRUURRZRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354849 |
Source


|
| Record name | Benzyl-(2,4-dimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(2,4-dimethoxy-benzyl)-amine | |
CAS RN |
83304-60-3 |
Source


|
| Record name | Benzyl-(2,4-dimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)
![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)